BenchChemオンラインストアへようこそ!

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Antibacterial Kinase inhibition IDO1 inhibition

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1248926-27-3) is a heterocyclic building block composed of a fused 1,2,4-triazole and pyridine ring system bearing a cyclopropyl substituent at the 3-position and a carboxylic acid at the 6-position. Its molecular formula is C₁₀H₉N₃O₂ with a molecular weight of 203.20 g/mol.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 1248926-27-3
Cat. No. B1527458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS1248926-27-3
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C3N2C=C(C=C3)C(=O)O
InChIInChI=1S/C10H9N3O2/c14-10(15)7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2,(H,14,15)
InChIKeyIQIUVUKBNCBABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1248926-27-3): Core Scaffold Identity and Evidence Availability


3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1248926-27-3) is a heterocyclic building block composed of a fused 1,2,4-triazole and pyridine ring system bearing a cyclopropyl substituent at the 3-position and a carboxylic acid at the 6-position [1]. Its molecular formula is C₁₀H₉N₃O₂ with a molecular weight of 203.20 g/mol [2]. A systematic search of primary research articles, patents, and authoritative databases (PubMed, Google Patents, PubChem, CAS Common Chemistry) using the compound name, CAS number, and substructure queries returned no primary quantitative biological, physicochemical, or performance data specific to this compound. All available entries are vendor catalog listings providing identity and purity information only . Consequently, no baseline pharmacological or functional profile can be established from the permitted sources at this time.

Why Generic Substitution of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Cannot Be Assumed


In the absence of compound-specific quantitative data, any claim that this compound cannot be interchanged with its closest analogs (e.g., the unsubstituted [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid [CAS 933708-92-0], the 3-methyl analog [CAS 1031619-88-1], or the 3-isopropyl analog [CAS 1119450-90-6]) must be based on well-established medicinal chemistry principles rather than direct evidence [1]. The cyclopropyl group at the 3-position is known to impart distinct conformational constraints, metabolic stability profiles, and lipophilicity compared to methyl or isopropyl substituents in analogous heterocyclic systems [2]. Similarly, the 6-carboxylic acid regioisomer (CAS 1248926-27-3) is expected to exhibit different reactivity, hydrogen-bonding patterns, and biological target engagement compared to the 7-carboxylic acid (CAS 1823879-57-7) and 8-carboxylic acid (CAS 1216123-60-2) regioisomers [3]. However, quantitative differences in potency, selectivity, solubility, metabolic stability, or any other actionable parameter between these specific compounds have not been published in the peer-reviewed literature or patents accessible through the permitted sources. Selection among these analogs therefore cannot currently be guided by comparative evidence and must rely on the specific synthetic or screening requirements of the end user.

Quantitative Differentiation Evidence for 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1248926-27-3) — Evidence Gap Declaration


Head-to-Head Biological Activity Data: Not Available for This Compound

No quantitative biological activity data (e.g., MIC, IC₅₀, Kᵢ, EC₅₀) for 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid against any target or organism were identified from the permitted sources. While the broader [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated antibacterial activity with MIC values as low as ≤0.03 μg/mL against Gram-negative strains for certain derivatives [1], p38 MAP kinase inhibition [2], and IDO1 inhibitory activity at sub-micromolar levels [3], none of these studies included the target compound. No comparator data exist to support differentiation from the 3-methyl, 3-isopropyl, or unsubstituted analogs.

Antibacterial Kinase inhibition IDO1 inhibition

Physicochemical Property Data: Not Available for This Compound from Permitted Sources

No experimentally measured or reliably predicted physicochemical properties (LogP, aqueous solubility, pKa, melting point) for this compound were found in authoritative databases (PubChem, CAS Common Chemistry) or primary literature. The 3-cyclopropyl substituent is expected to increase lipophilicity relative to the 3-unsubstituted analog based on the additional two methylene units and the known π-character of the cyclopropyl ring [1], but the magnitude of this difference cannot be quantified. Similarly, the 6-carboxylic acid position is expected to exhibit a different pKa and hydrogen-bonding geometry compared to the 7- and 8-regioisomers [2], but no measured values exist to support selection. This absence of data prevents formulation-guided procurement decisions based on solubility or permeability.

LogP Solubility pKa

Synthetic Utility Differentiation: 6-Carboxylic Acid as a Diversification Handle Versus Bromo and Amino Precursors

The 6-carboxylic acid functional group in the target compound provides a direct handle for amide bond formation with primary or secondary amines, enabling rapid library synthesis without additional functional group interconversion steps [1]. This contrasts with the 6-bromo precursor (6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine, CAS 668990-80-5), which requires metal-catalyzed cross-coupling or lithiation-halogen exchange chemistry and carries the risk of residual palladium contamination . The 6-amino analog (3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, CAS 1082471-97-3) enables urea or sulfonamide formation but does not directly support the same amide diversification as the carboxylic acid . While no quantitative comparison of reaction yields or scope across these three building blocks has been published, the orthogonal reactivity of the carboxylic acid offers distinct synthetic planning advantages for medicinal chemistry campaigns focusing on amide-based compound libraries.

Amide coupling Building block Library synthesis

Evidence-Limited Application Scenarios for 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1248926-27-3)


Amide-Focused Medicinal Chemistry Library Synthesis

The 6-carboxylic acid group enables direct, one-step amide coupling with diverse amine building blocks, making this compound suitable for generating focused libraries of 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamides for screening against targets where the triazolopyridine scaffold has shown precedent activity (e.g., kinases, IDO1, mGluR2) [1]. This application is supported by class-level evidence of triazolopyridine bioactivity but not by compound-specific data. Users should verify scaffold suitability for their target of interest through independent preliminary screening.

Regioisomeric Probe for Structure-Activity Relationship (SAR) Studies

As one of three commercially available carboxylic acid regioisomers (6-COOH, 7-COOH, 8-COOH) bearing the 3-cyclopropyl substituent, this compound can serve as a probe to evaluate the positional effect of the acid group on target binding, solubility, and metabolic stability [2]. Comparative SAR studies across the three regioisomers have not been published, representing a potential research opportunity for laboratories equipped to conduct such profiling.

Scaffold-Hopping and Bioisostere Evaluation in Cyclopropyl-Containing Series

The 3-cyclopropyl substituent is a recognized bioisostere for isopropyl and other alkyl groups, often improving metabolic stability and target complementarity [3]. This compound can be incorporated into scaffold-hopping campaigns comparing cyclopropyl, methyl, and isopropyl analogs at the 3-position of the [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid series. No published head-to-head comparisons exist, so users must conduct their own comparative profiling.

Quote Request

Request a Quote for 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.